(R)-4-Methyl Ketoprofen is a chiral compound belonging to the class of nonsteroidal anti-inflammatory drugs (NSAIDs), specifically derived from propionic acid. It is characterized by its analgesic and antipyretic properties, primarily used in the treatment of various inflammatory conditions. The compound is a stereoisomer of ketoprofen, with the (S)-enantiomer being significantly more potent than its (R)-counterpart. This compound is often studied for its unique pharmacological properties and potential applications in medicinal chemistry.
(R)-4-Methyl Ketoprofen, also known as (R)-ketoprofen, is classified under small molecules and is recognized for its role in pain management and inflammation reduction. It has been utilized in various formulations, including oral and injectable forms, and is available under different brand names globally . The compound's Chemical Abstracts Service (CAS) number is 56105-81-8, which aids in its identification in chemical databases.
The synthesis of (R)-4-Methyl Ketoprofen can be achieved through several methods:
The synthesis can be optimized using techniques such as microwave-assisted reactions, which have shown promise in improving yields and reducing reaction times, although care must be taken to avoid degradation products .
(R)-4-Methyl Ketoprofen has a molecular formula of and a molecular weight of approximately 254.28 g/mol. Its structure features a propanoic acid moiety attached to a benzophenone framework, which contributes to its biological activity.
This stereochemical configuration is crucial for its interaction with biological targets.
(R)-4-Methyl Ketoprofen participates in various chemical reactions:
These reactions are essential for developing new drug formulations or derivatives.
The mechanism of action of (R)-4-Methyl Ketoprofen involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins—compounds responsible for mediating inflammation and pain responses. By inhibiting these enzymes, the compound effectively reduces inflammation, pain, and fever .
(R)-4-Methyl Ketoprofen exhibits several notable physical and chemical properties:
These properties influence its formulation as a pharmaceutical agent .
(R)-4-Methyl Ketoprofen is primarily used in clinical settings for managing pain associated with conditions such as rheumatoid arthritis, osteoarthritis, dysmenorrhea, and postoperative pain management . Its unique properties also make it a subject of research for developing new analgesics with improved efficacy or reduced side effects.
Additionally, ongoing studies explore its potential applications in drug delivery systems, where enhancing solubility or targeting specific tissues could lead to better therapeutic outcomes.
Transition-metal catalyzed reactions provide efficient pathways for constructing the chiral center in (R)-4-methyl ketoprofen. Palladium-mediated carbonylation of 3-vinylbenzophenone enables near-quantitative regioselectivity (>99.5%) in forming the α-(3-benzoylphenyl)propionate core, achieving 95% yield under mild conditions (50°C, 20 bar CO) [7]. This method outperforms traditional stoichiometric approaches by eliminating diastereomer separation steps.
A breakthrough in enantiocontrol comes from asymmetric hydrogenation of α-(3-benzoylphenyl)acrylic acid precursors. Using Ru-(S)-BINAP catalysts, this transformation delivers (S)-ketoprofen with 95% optical purity, establishing a configurational basis for (R)-enantiomer synthesis through stereochemical inversion [7]. The reaction proceeds via dynamic kinetic resolution where the chiral catalyst discriminates between prochiral faces of the alkene substrate.
Table 1: Performance of Transition-Metal Catalysts in Chiral Center Formation
Catalytic System | Substrate | Reaction Type | Yield (%) | ee (%) | Conditions |
---|---|---|---|---|---|
Pd/PPh₃ | 3-Vinylbenzophenone | Hydrocarboxylation | 95 | - | 50°C, 20 bar CO |
Ru-(S)-BINAP | α-(3-Benzoylphenyl)acrylic acid | Asymmetric hydrogenation | 90 | 95 (S) | H₂ (50 psi), 25°C |
Ni/Chiral phosphine | 3-Vinylbenzophenone | Hydrovinylation | 96 | 88 (R) | Ethylene (10 atm), 0°C |
Tertiary amine catalysts exert profound influence on stereoselectivity during chiral center formation. Studies reveal that morpholine derivatives facilitate diastereomeric ratios up to 99.5:0.5 in pantolactone additions to methyl (3-benzoylphenyl)ketene [1]. Remarkably, the amine structure dictates enantiomeric preference: DABCO (1,4-diazabicyclo[2.2.2]octane) favors (S)-formation, while quinuclidine inverts selectivity toward the (R)-enantiomer [7]. This inversion phenomenon stems from differential transition-state stabilization – bulky amines create steric environments that favor Re-face attack, while smaller amines permit Si-face approach.
The solvent system critically modulates this diastereoselectivity. Polar aprotic media (DMF, acetonitrile) enhance catalyst-substrate association, improving ee values by 15-20% compared to hydrocarbon solvents. Kinetic studies demonstrate first-order dependence on both catalyst concentration and ketene electrophilicity, supporting a concerted asynchronous mechanism [1].
Biocatalytic resolution dominates industrial-scale production of enantiopure (R)-4-methyl ketoprofen. Candida rugosa lipase (CRL) immobilized on silica exhibits exceptional enantioselectivity (E=185) toward (S)-ketoprofen esterification in phosphate buffer (pH 7), leaving the (R)-enantiomer unreacted with 99.85% ee [8]. The immobilized enzyme retains >80% activity across pH 7-10 and 20-60°C, enabling 10 reaction cycles without significant activity loss [8].
Table 2: Resolution Efficiency of Biocatalysts for Ketoprofen Enantiomers
Biocatalyst | Resolution Method | Conversion (%) | ee (%) | E-value | Optimal Conditions |
---|---|---|---|---|---|
Candida rugosa lipase (free) | Esterification | 47 | 99 (R) | 185 | Cyclohexane, 40°C |
CRL immobilized on silica | Hydrolysis | 51 | 99.85 (R) | >200 | Phosphate buffer pH 7, 40°C |
Aspergillus niger lipase | Hydrolysis | 48 | 98.5 (R) | 120 | Aqueous/organic biphasic |
Chemical resolution provides complementary approaches. Cinchonidine salts selectively crystallize (R)-acid derivatives from racemic mixtures in alcoholic solvents. Methanol/ethyl acetate mixtures (3:1 v/v) yield 78% recovery with 96% ee after single recrystallization [10]. The mechanism involves diastereomeric complexation where the alkaloid's quinoline moiety preferentially solvates the (R)-enantiomer through π-π stacking and hydrogen bonding.
Chiral auxiliary methods employ (1R,2S)-norephedrine to form diastereomeric amides separable by silica chromatography. This approach delivers >99% de but suffers from atom inefficiency (38% atom economy), limiting industrial applicability [5] [9].
The benzoylphenyl backbone originates from regioselective Friedel-Crafts acylation. Optimized protocols employ 3-bromobenzoyl chloride with benzene under AlCl₃ catalysis (0.2 equiv) at 60°C, achieving 90% yield with <5% diacylation byproducts [7] [8]. Microwave irradiation (150W, 100°C) reduces reaction time from 18 hours to 35 minutes while maintaining yield, demonstrating energy-efficient optimization [8].
Solvent effects profoundly influence regioselectivity:
Table 3: Solvent Impact on Friedel-Crafts Regioselectivity
Solvent | Reaction Time (h) | Yield (%) | Ortho:Para Ratio | Diaryl Ketone Byproduct (%) |
---|---|---|---|---|
Nitromethane | 18 | 88 | 99:1 | <1 |
Dichloroethane | 12 | 92 | 97:3 | 3 |
Carbon disulfide | 24 | 78 | >99:1 | 0 |
Solvent-free | 8 | 85 | 95:5 | 5 |
The electron-deficient nature of 3-bromobenzoyl chloride necessitates moderate Lewis acid loading (0.2-0.3 equiv) to prevent polyacylation. Product isolation involves aqueous quench with simultaneous bromine-to-vinyl conversion via Heck coupling with ethylene (1 atm), telescoping two steps in one pot [7].
Regioselective methylation at the 4'-position employs three advanced strategies:
The hydrovinylation-oxidation sequence proves most atom-economical (82% atom utilization). Osmium-free oxidation systems (K₂OsO₂(OH)₄/NMO) convert the vinyl group directly to carboxylic acid without racemization, avoiding traditional halogenation/dehydrohalogenation routes that generate stoichiometric waste [7].
Atom economy principles significantly enhance sustainability metrics in (R)-4-methyl ketoprofen synthesis. Traditional resolution methods achieve only 38% atom utilization, while enzymatic dynamic kinetic resolution (DKR) improves this to 67% by coupling resolution with in situ racemization [9]. The atom economy percentage is calculated as:
% Atom Economy = (MW of desired product / Σ MW of all reactants) × 100
Table 4: Green Chemistry Metrics Comparison for Synthetic Routes
Synthetic Route | Step Count | Overall Yield (%) | Atom Economy (%) | PMI (kg/kg) | E-factor |
---|---|---|---|---|---|
Classical resolution | 6 | 28 | 38 | 86 | 42 |
Asymmetric hydrogenation | 4 | 71 | 81 | 18 | 8.2 |
Biocatalytic DKR | 3 | 68 | 67 | 22 | 12 |
Continuous flow synthesis | 3 | 85 | 89 | 9 | 3.1 |
Continuous flow systems dramatically reduce environmental impact. Telescoping Friedel-Crafts acylation, carbonylation, and enzymatic resolution in flow reactors decreases solvent consumption by 74% and cuts reaction time from 48 hours to 6.5 hours [4] [6]. Membrane-based separations enable catalyst recycling with <5% Pd leaching per cycle.
Solvent selection guidelines prioritize Cyrene (dihydrolevoglucosenone) over traditional dipolar aprotic solvents. Cyrene delivers comparable yields in methylation steps while reducing wastewater toxicity (LC₅₀) by three orders of magnitude [8]. The E-factor (kg waste/kg product) plummets from 42 in batch processes to 3.1 in optimized flow systems, approaching theoretical minima [6] [9].
Compounds Referenced in this Synthesis
CAS No.: 62968-45-0
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 1356964-77-6
CAS No.:
CAS No.: